molecular formula C17H20N2O2 B11839728 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11839728
M. Wt: 284.35 g/mol
InChI Key: QLDVOHTWZFLWFU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a tetrahydroquinoline scaffold. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3,4-dimethoxyphenylacetaldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another approach is the reduction of a corresponding quinoline derivative using hydrogenation or other reducing agents .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.

    Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents on the phenyl ring.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrahydroquinoline scaffold, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C17H20N2O2/c1-20-16-8-7-11(9-17(16)21-2)15-10-13(18)12-5-3-4-6-14(12)19-15/h3-9,13,15,19H,10,18H2,1-2H3

InChI Key

QLDVOHTWZFLWFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3N2)N)OC

Origin of Product

United States

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